molecular formula C16H21N3O2S B6976687 N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide

Cat. No.: B6976687
M. Wt: 319.4 g/mol
InChI Key: SLCIISXGBNYNSY-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-5-17-15(20)12-8-6-7-11(4)14(12)21-9-13-18-19-16(22-13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCIISXGBNYNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1OCC2=NN=C(S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the thiadiazole intermediate with 3-methyl-2-hydroxybenzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzamides and halobenzamides.

Scientific Research Applications

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
  • N-ethyl-3-methyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
  • N-ethyl-3-methyl-2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide

Uniqueness

N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs.

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